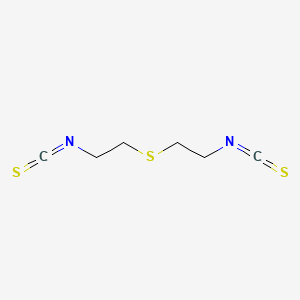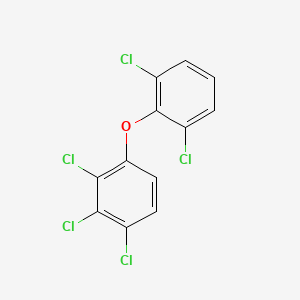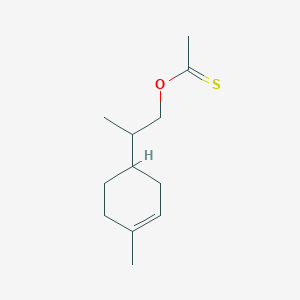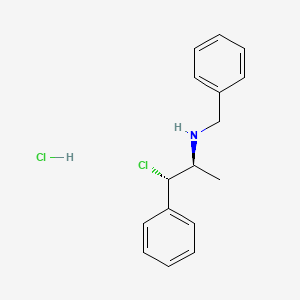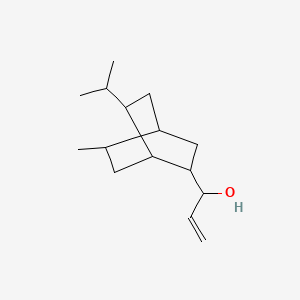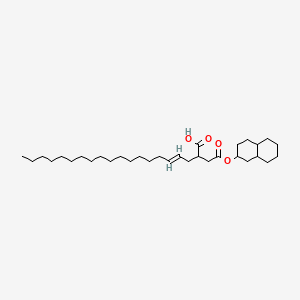
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C32H56O4 and a molecular weight of 504.8 g/mol. It is also known by its IUPAC name, (E)-2-[2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yloxy)-2-oxoethyl]icos-4-enoic acid. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate involves several steps. The primary synthetic route includes the esterification of butanedioic acid with octadecenyl alcohol in the presence of a catalyst . The reaction conditions typically involve heating the reactants under reflux with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the ester group.
Aplicaciones Científicas De Investigación
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate can be compared with similar compounds such as:
Butanedioic acid, octadecenyl ester: This compound shares a similar ester functional group but differs in its molecular structure.
Decahydronaphthalene derivatives: These compounds have a similar decahydronaphthalene core but differ in their substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
81984-09-0 |
|---|---|
Fórmula molecular |
C32H56O4 |
Peso molecular |
504.8 g/mol |
Nombre IUPAC |
(E)-2-[2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yloxy)-2-oxoethyl]icos-4-enoic acid |
InChI |
InChI=1S/C32H56O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29(32(34)35)26-31(33)36-30-24-23-27-20-18-19-21-28(27)25-30/h16-17,27-30H,2-15,18-26H2,1H3,(H,34,35)/b17-16+ |
Clave InChI |
XSNAAKOWKQPCSO-WUKNDPDISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CCC2CCCCC2C1)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCC2CCCCC2C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


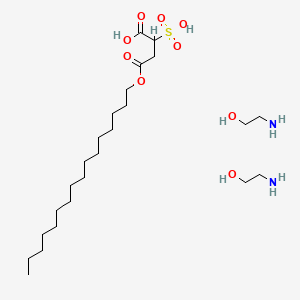
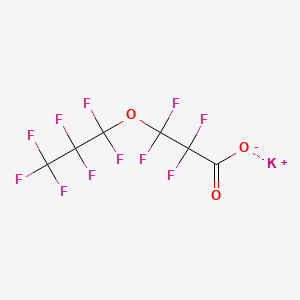

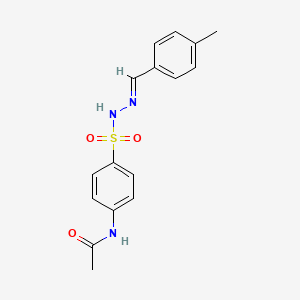
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
